3,3-Dimethoxyazetidine hydrochloride
Description
Significance of Four-Membered Nitrogen Heterocycles in Synthetic Strategy
The strategic importance of four-membered nitrogen heterocycles, particularly azetidines, in contemporary synthetic chemistry cannot be overstated. These strained ring systems offer a unique combination of stability and reactivity, making them attractive motifs for molecular design. nih.gov Unlike their three-membered counterparts, aziridines, which are often highly reactive and prone to ring-opening, azetidines exhibit greater stability, allowing for their incorporation and manipulation throughout multi-step synthetic sequences. nih.gov Conversely, the inherent ring strain of approximately 25.2 kcal/mol endows them with a latent reactivity that can be harnessed for selective chemical transformations. rsc.org
In medicinal chemistry, the incorporation of an azetidine (B1206935) ring can confer desirable pharmacokinetic properties to a drug candidate. These include improved metabolic stability, enhanced solubility, and reduced lipophilicity. acs.org The rigid, three-dimensional structure of the azetidine scaffold can also lead to higher binding affinity and selectivity for biological targets by locking the molecule in a specific conformation. core.ac.uk Consequently, azetidine-containing compounds have found applications in a wide array of therapeutic areas, including as antibacterial, anticancer, and antiviral agents.
Historical Context of Azetidine Ring System Synthesis and Utility in Organic Transformations
The synthesis of the azetidine ring system has historically been a challenging endeavor due to the inherent ring strain. chemicalbook.com Early methods often suffered from low yields and limited substrate scope. One of the classical and most enduring methods for constructing the azetidine ring is the intramolecular cyclization of γ-amino alcohols or their derivatives. This typically involves the activation of the hydroxyl group as a good leaving group, followed by intramolecular nucleophilic substitution by the amine.
Another historically significant approach is the [2+2] cycloaddition reaction between an imine and an alkene, known as the aza Paternò-Büchi reaction. researchgate.net While conceptually direct, this photochemical reaction has faced limitations, including competing side reactions and issues with regioselectivity and stereoselectivity. researchgate.net
Over the decades, significant advancements have been made in azetidine synthesis. These include the development of new catalytic systems and the use of novel starting materials. For instance, ring-expansion reactions of aziridines and ring-contraction reactions of larger heterocycles have provided alternative routes to functionalized azetidines. The utility of azetidines in organic transformations is largely predicated on their strain-releasing reactions. The ring can be selectively opened by various nucleophiles, providing access to a range of functionalized acyclic amines. This reactivity has been exploited in the synthesis of more complex nitrogen-containing molecules.
Unique Structural Features and Conformational Aspects of Azetidine Derivatives in Research
The azetidine ring is not planar but exists in a puckered conformation to relieve some of its torsional strain. nih.gov The degree of puckering and the preferred conformation are influenced by the nature and position of substituents on the ring. This conformational behavior is a key feature that dictates the biological activity and reactivity of azetidine derivatives.
Computational and experimental studies have shown that the azetidine ring can undergo a rapid ring-puckering inversion. nih.gov For 3-substituted azetidines, the substituent can occupy either an axial or an equatorial position, and the equilibrium between these two conformations is influenced by steric and electronic factors. For instance, bulky substituents tend to favor the equatorial position to minimize steric interactions. The nature of the substituent on the nitrogen atom also plays a crucial role in determining the ring's conformation.
The bond angles and lengths within the azetidine ring deviate significantly from those of their acyclic counterparts, a direct consequence of the ring strain. These geometric constraints influence the reactivity of the ring and its ability to act as a scaffold in directing the spatial orientation of appended functional groups.
Overview of Research Trajectories for Functionalized Azetidines, with Specific Focus on the Role of 3,3-Dimethoxyazetidine (B13554958) Hydrochloride as a Key Synthon
Current research in azetidine chemistry is largely focused on the development of efficient and stereoselective methods for the synthesis of highly functionalized derivatives. researchgate.net These efforts are driven by the increasing demand for novel azetidine-containing compounds in drug discovery and materials science. A key strategy in this endeavor is the use of versatile building blocks, or synthons, that can be readily converted into a variety of more complex structures.
Among these, 3,3-dimethoxyazetidine hydrochloride has emerged as a particularly valuable and versatile synthon. nih.gov Its primary utility lies in its role as a stable and accessible precursor to azetidin-3-one (B1332698) hydrochloride through acid-catalyzed hydrolysis. nih.gov Azetidin-3-one is a highly sought-after intermediate because the ketone functionality at the 3-position provides a handle for a wide range of chemical manipulations.
The synthesis of functionalized azetidines from this compound typically proceeds via the in-situ generation of azetidin-3-one. This intermediate can then be subjected to various reactions, such as:
Reductive amination: To introduce diverse substituents at the 3-position.
Wittig-type reactions: To form exocyclic double bonds, which can be further functionalized.
Addition of organometallic reagents: To create 3-hydroxyazetidine derivatives with a new carbon-carbon bond.
The following table provides an overview of the transformation of this compound into key intermediates:
| Starting Material | Reagents and Conditions | Product | Application |
| This compound | Aqueous Acid (e.g., HCl) | Azetidin-3-one hydrochloride | Versatile intermediate for further functionalization |
The subsequent reactions of azetidin-3-one allow for the creation of a diverse library of 3-substituted azetidines. Below are examples of such transformations:
| Intermediate | Reaction Type | Reagents | Product Type |
| Azetidin-3-one | Reductive Amination | Amine, Reducing Agent (e.g., NaBH(OAc)₃) | 3-Aminoazetidines |
| Azetidin-3-one | Grignard Reaction | Organomagnesium Halide | 3-Alkyl/Aryl-3-hydroxyazetidines |
| Azetidin-3-one | Wittig Reaction | Phosphonium Ylide | 3-Alkylideneazetidines |
The strategic importance of this compound is thus clear: it provides a reliable and efficient entry point to the synthetically versatile azetidin-3-one scaffold, thereby enabling the exploration of a broad chemical space of functionalized azetidines for various research applications.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3,3-dimethoxyazetidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-7-5(8-2)3-6-4-5;/h6H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWWJCJZICFZFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CNC1)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3,3 Dimethoxyazetidine Hydrochloride
Development and Optimization of Efficient Synthetic Routes
The construction of the sterically hindered and electronically distinct 3,3-dimethoxyazetidine (B13554958) core requires specialized synthetic approaches. Researchers have moved beyond classical methods to develop more efficient and versatile routes, which can be categorized into several key strategies.
Reductive Cyclization Approaches via Halogenated Imines and Related Precursors
Reductive cyclization serves as a fundamental approach for forming the azetidine (B1206935) ring. This strategy typically involves the intramolecular cyclization of a precursor containing both an imine (or a precursor to it) and a leaving group, often a halogen, positioned to allow for a 4-membered ring closure.
The synthesis of azetidines through the cyclization of β-haloalkylimines is a notable method. magtech.com.cn This process involves the formation of a C-N bond through an intramolecular nucleophilic substitution. The key precursor, a γ-amino alcohol, is first converted to a γ-haloamine, which then undergoes cyclization. The efficiency of this ring closure is dependent on factors such as the nature of the halogen, the substituents on the nitrogen and carbon backbone, and the reaction conditions. For a target like 3,3-dimethoxyazetidine, this would necessitate a precursor such as 1-halo-2,2-dimethoxy-3-aminopropane, where the nitrogen atom displaces the halide to form the heterocyclic ring.
Ring Expansion Strategies, Including Aziridine-to-Azetidine Rearrangements
Ring expansion of three-membered aziridines to four-membered azetidines offers a powerful and often stereocontrolled route to this scaffold. These reactions typically proceed through the formation of an aziridinium (B1262131) ylide intermediate, which then undergoes a rearrangement.
One prominent method is the one-carbon ring expansion via a acs.orgnih.gov-Stevens rearrangement. nih.govacs.org This transformation can be achieved using biocatalysts, such as engineered "carbene transferase" enzymes derived from cytochrome P450. nih.govacs.org These enzymes can mediate the reaction of an aziridine (B145994) with a carbene precursor, generating a highly reactive aziridinium ylide. The enzyme environment then controls the fate of this intermediate, guiding it towards the desired acs.orgnih.gov-Stevens rearrangement to form the azetidine ring, while suppressing competing pathways like cheletropic extrusion of olefins. nih.govchemrxiv.org Another approach involves the reaction of rhodium-bound carbenes with strained methylene (B1212753) aziridines, which results in a formal [3+1] ring expansion to yield highly substituted azetidines with excellent stereoselectivity. nih.gov
| Precursor Type | Reagent/Catalyst | Key Intermediate | Transformation | Ref |
| Aziridine | Engineered Cytochrome P450 (Carbene Transferase) | Aziridinium Ylide | acs.orgnih.gov-Stevens Rearrangement | nih.gov |
| Methylene Aziridine | Rhodium-bound Carbene | Aziridinium Ylide | [3+1] Ring Expansion | nih.gov |
Multi-Component Reactions (MCRs) and Cascade Sequences in Azetidine Construction
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, provide a highly efficient pathway to complex molecules like substituted azetidines. acs.org These reactions are prized for their atom economy and operational simplicity.
A notable example is the copper-catalyzed three-component reaction between terminal alkynes, sulfonyl azides, and carbodiimides, which yields functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives. acs.org This reaction proceeds under mild conditions and is thought to involve a [2+2] cycloaddition mechanism. Another innovative MCR strategy involves a acs.orgnih.gov-Brook rearrangement coupled with a strain-release-driven anion relay. nih.govnih.gov This method uses highly strained azabicyclo[1.1.0]butane, which reacts sequentially with three different electrophiles to rapidly build a diverse library of 1,3,3-trisubstituted azetidines. nih.govnih.gov While not directly producing a 3,3-dimethoxy substitution, the principles of these MCRs could be adapted for such targets.
Alternative and Novel Cyclization Protocols
Beyond the more established routes, research into novel cyclization protocols continues to yield innovative methods for azetidine synthesis. A recently developed strategy involves a general anti-Baldwin radical 4-exo-dig cyclization of ynamides. nih.gov This reaction is mediated by a copper complex under visible light irradiation. A range of ynamides can be smoothly cyclized to the corresponding azetidines with high regioselectivity, a pathway that defies Baldwin's rules for ring closure. nih.gov This photochemical method represents a significant advance, enabling the formation of the strained four-membered ring under mild conditions.
Mechanistic Investigations of 3,3-Dimethoxyazetidine Hydrochloride Formation
Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. The formation of the azetidine ring, particularly through rearrangement pathways, involves complex and transient intermediates.
Elucidation of Reaction Pathways and Transition States
Mechanistic studies often focus on the key intermediates that govern the reaction pathway. In the context of aziridine-to-azetidine ring expansions, the central intermediate is the aziridinium ylide. nih.govacs.org
The formation of this ylide typically occurs via the attack of the nucleophilic aziridine nitrogen on an electrophilic carbene, often generated from a diazo compound in the presence of a metal catalyst (e.g., rhodium or copper) or enzymatically. nih.govacs.org Once formed, the aziridinium ylide faces several potential reaction pathways. The desired pathway for azetidine synthesis is a acs.orgnih.gov-rearrangement (like the Stevens rearrangement), which involves the migration of one of the aziridine carbon atoms to the exocyclic carbon of the ylide, resulting in the expanded four-membered ring. nih.govacs.org
A significant competing pathway is the cheletropic extrusion of an olefin (e.g., ethylene), which leads to the collapse of the desired product manifold. chemrxiv.org The success of a synthetic method often hinges on the ability of the catalyst or enzyme to selectively favor the rearrangement pathway over the extrusion. acs.org Detailed mechanistic studies, including computational analysis of transition states, are employed to understand the subtle energetic differences that dictate the reaction's outcome, guiding the design of more selective and efficient catalysts.
Kinetic Studies and Rate-Determining Steps
No kinetic studies detailing the reaction rates or identifying the rate-determining steps for the synthesis of this compound have been reported. Such studies are crucial for understanding the reaction mechanism and optimizing reaction conditions for improved yield and purity.
Influence of Catalyst Systems and Reaction Conditions on Synthesis Efficiency
While the synthesis of azetidines can be influenced by various catalysts and reaction conditions, there is no specific information available on the impact of these factors on the synthesis efficiency of this compound. Research on related azetidine syntheses suggests that factors such as the choice of acid or base catalyst, solvent polarity, temperature, and reaction time can significantly affect the outcome of the cyclization and ketalization steps. However, without direct experimental evidence for this compound, any discussion would be speculative.
Chemo- and Regioselective Considerations in the Synthesis of this compound
The synthesis of this compound from a suitable precursor like a protected azetidin-3-one (B1332698) would primarily involve the chemoselective ketalization of the ketone functional group. Regioselectivity is not a major consideration for this specific transformation at the 3-position. However, the broader context of synthesizing the azetidine ring itself can involve significant chemo- and regioselective challenges, depending on the chosen synthetic route and the presence of other functional groups in the starting materials. There is no literature that specifically addresses these considerations for the target compound.
Reactivity and Mechanistic Investigations of 3,3 Dimethoxyazetidine Hydrochloride
Electrophilic and Nucleophilic Reactivity at the Azetidine (B1206935) Ring
The reactivity of azetidines is largely influenced by their significant ring strain, which is approximately 25.4 kcal/mol. rsc.org This inherent strain makes the four-membered ring susceptible to cleavage, although it is notably more stable than the highly reactive three-membered aziridines. rsc.orgrsc.org The reactivity of the azetidine ring can be triggered under specific reaction conditions, allowing for selective bond cleavage and functionalization. rsc.orgrsc.org
The four-membered ring of 3,3-dimethoxyazetidine (B13554958) hydrochloride is prone to nucleophilic attack, a reaction facilitated by the release of ring strain. researchgate.netambeed.com The nitrogen atom within the ring can be activated by Lewis or Brønsted acids, which enhances the electrophilicity of the ring's carbon atoms and makes them more susceptible to attack by nucleophiles. acs.org
Systematic studies have been conducted on the regioselective ring-opening of unsymmetrical azetidines. researchgate.net These reactions are a major class of transformations for azetidines and can proceed through various mechanisms, including nucleophilic ring-opening. researchgate.net While less reactive than their three-membered counterparts like aziridines and epoxides, azetidines still undergo analogous ring-opening reactions. ambeed.comnih.gov
Azetidines, including derivatives like 3,3-dimethoxyazetidine hydrochloride, serve as valuable precursors for the synthesis of larger nitrogen-containing heterocycles such as pyrrolidines, piperidines, azepanes, and azocanes. bohrium.com This transformation is often achieved through the formation of bicyclic azetidinium intermediates, which can then undergo ring expansion. bohrium.com The process can be initiated by either internal or external nucleophiles. bohrium.com
The expansion to a five-membered pyrrolidine (B122466) ring is driven by the difference in ring strain between the azetidine and the resulting pyrrolidine. bohrium.com This can occur through the nucleophilic attack of an intermediate or the rearrangement of an azetidinium ylide intermediate. bohrium.comnih.gov For instance, azetidines with a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular N-alkylation to form a 1-azonia-bicyclo[3.2.0]heptane intermediate. This intermediate can then be opened by various nucleophiles to yield a mixture of ring-expanded pyrrolidines and azepanes. acs.org
The formation of six-membered piperidines can also be achieved from azetidinium precursors through the ring expansion of 1-azabicyclo[2.2.0]hexane intermediates. bohrium.com The regioselective control of the nucleophilic attack on bicyclic azetidiniums is crucial for selectively producing larger rings like azepanes. bohrium.com
Table 1: Examples of Azetidine Ring Expansions
| Starting Material | Intermediate | Product(s) | Reference |
|---|---|---|---|
| Azetidines with a 3-hydroxypropyl side chain | 1-Azonia-bicyclo[3.2.0]heptane | Pyrrolidines and/or Azepanes | acs.org |
| Bromo azetidines | 1-Azabicyclo[2.2.0]hexane | 4-Bromo-piperidines | bohrium.com |
The gem-dimethoxy group at the C3 position of this compound represents a protected ketone. This acetal (B89532) can be cleaved under acidic conditions to reveal the corresponding 3-azetidinone. This transformation is a common strategy in organic synthesis to unmask a carbonyl group for further reactions. The resulting 3-azetidinone is a versatile intermediate that can undergo a variety of subsequent chemical modifications.
Stereochemical Outcomes and Diastereoselectivity in Reactions Involving the Azetidine Core
The stereochemistry of reactions involving the azetidine ring is a critical aspect, and various synthetic methods have been developed to control the stereochemical outcome. For example, stereocontrolled strategies have been employed in the synthesis of azetidine-2,3-dicarboxylic acids. nih.gov The synthesis of functionalized azetidines often involves diastereoselective reactions. For instance, visible light-enabled intramolecular aza Paternò–Büchi reactions can yield bicyclic azetidines with high diastereoselectivity. nih.gov Similarly, intermolecular [2+2] photocycloaddition reactions between oximes and alkenes can produce highly functionalized azetidines. springernature.com The stereochemical and regiochemical aspects of such cycloadditions are important considerations in the synthesis of these four-membered heterocycles. researchgate.net
Catalytic Transformations of this compound
Modern synthetic methods have introduced a range of catalytic transformations for the synthesis and functionalization of azetidines. Palladium-catalyzed C(sp3)–H amination has been used for the synthesis of functionalized azetidines. rsc.org Furthermore, copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides provides a route to azetidines. nih.gov The development of a palladium-catalyzed arylation process based on C-H activation has also been reported for azetidines. acs.org Additionally, La(OTf)3 has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines. frontiersin.org These catalytic methods offer efficient and selective ways to construct and modify the azetidine scaffold.
Table 2: Catalytic Transformations for Azetidine Synthesis and Functionalization
| Reaction Type | Catalyst | Description | Reference |
|---|---|---|---|
| Intramolecular C(sp3)–H Amination | Palladium(II) | Synthesis of functionalized azetidines. | rsc.org |
| Anti-Baldwin Radical Cyclization | Copper | Synthesis of azetidines from ynamides. | nih.gov |
| C-H Arylation | Palladium | Arylation of azetidines. | acs.org |
Radical and Pericyclic Reactions of the Azetidine System (if applicable)
Pericyclic reactions, such as the aza Paternò–Büchi reaction, which is a [2+2] photocycloaddition between an imine and an alkene, represent a direct method for synthesizing functionalized azetidines. nih.govresearchgate.net Visible light-mediated intermolecular [2+2] photocycloadditions have also been developed for the synthesis of azetidines. springernature.com These reactions are often enabled by triplet energy transfer. springernature.com
Radical reactions have also been employed in the synthesis of azetidines. For example, a general anti-Baldwin radical 4-exo-dig cyclization of ynamides can be achieved using copper-based photoredox catalysis to produce highly functionalized azetidines. nih.gov
Strategic Applications of 3,3 Dimethoxyazetidine Hydrochloride As a Versatile Building Block in Organic Synthesis
Role as a C3N Synthon in the Construction of Nitrogen-Containing Heterocycles
The fundamental application of 3,3-dimethoxyazetidine (B13554958) hydrochloride in organic synthesis is its role as a masked form of azetidin-3-one (B1332698). After neutralization and typically N-protection (e.g., with a tert-butoxycarbonyl group, Boc), the resulting N-Boc-3,3-dimethoxyazetidine can be hydrolyzed to yield N-Boc-3-azetidinone. chemicalbook.comsigmaaldrich.com This ketone is a pivotal building block for elaborating the azetidine (B1206935) scaffold or for use in ring-expansion reactions to access other heterocyclic systems. rsc.orgresearchgate.net
The azetidin-3-one core, derived from its dimethoxy precursor, is readily functionalized to produce a variety of substituted azetidines. Key transformations include reactions at the carbonyl group and ring-expansion strategies to furnish pyrrolidines.
One of the most powerful methods for derivatization is reductive amination . This reaction allows for the introduction of a wide range of primary and secondary amines at the C3 position of the azetidine ring, yielding valuable 3-aminoazetidine derivatives. chemrxiv.org The process typically involves the formation of an intermediate iminium ion, which is then reduced using hydride reagents like sodium triacetoxyborohydride (B8407120) (STAB). nih.govrsc.org
Another significant strategy involves olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction , for instance, converts the ketone into an exocyclic α,β-unsaturated ester. nih.gov This product can then serve as a Michael acceptor, allowing for the conjugate addition of various nucleophiles to create diverse 3,3-disubstituted azetidines. nih.gov
Furthermore, the strained azetidine ring can undergo ring-expansion reactions to form five-membered pyrrolidine (B122466) rings. rsc.org These transformations often proceed through the formation of azetidinium ylides, which then undergo a nih.govnih.gov-sigmatropic rearrangement. nih.gov By generating an ylide from an azetidine derivative, an efficient ring expansion can furnish highly substituted pyrrolidine products, including precursors to natural products like pyrrolizidine (B1209537) alkaloids. nih.gov
| Starting Material (Derived) | Reaction Type | Reagents | Product Type | Yield | Reference(s) |
| N-Boc-3-azetidinone | Horner-Wadsworth-Emmons | Methyl 2-(dimethoxyphosphoryl)acetate, DBU | Methyl (N-Boc-azetidin-3-ylidene)acetate | - | nih.gov |
| Azetidine Esters | Ylide Formation & nih.govnih.gov-Shift | Metallocarbene | Ring-expanded Pyrrolidines | High | nih.gov |
| 2-Substituted Azetidines | Intramolecular N-alkylation | Alcohol activation, Nucleophile (CN-, N3-) | Pyrrolidines and Azepanes | Variable | nih.gov |
The azetidin-3-one synthon is instrumental in the synthesis of more complex, sterically constrained bicyclic systems. Methodologies have been developed to construct both fused and bridged azetidine-containing architectures.
Fused azetidin-3-ones can be synthesized through oxidative amination and rearrangement cascades of substrates like silyl-substituted homoallenic sulfamates. nih.gov This process effectively creates densely functionalized, fused bicyclic azetidinones with excellent stereocontrol. nih.gov Another approach involves intramolecular SN2 reactions, where a nitrogen atom attacks a carbon with a suitable leaving group, a common strategy for forming azetidine rings that can be adapted for bicyclic systems. frontiersin.org
The formation of bridged systems often relies on the generation of bicyclic azetidinium intermediates. For example, azetidines bearing a side chain with a terminal leaving group can undergo intramolecular N-alkylation to form a strained 1-azoniabicyclo[n.2.0]alkane intermediate. nih.govresearchgate.net Subsequent nucleophilic opening of this intermediate can lead to the formation of various ring-expanded or rearranged products, providing a pathway to bridged scaffolds.
The versatility of the azetidine core extends to its incorporation into intricate polycyclic and pharmacologically relevant frameworks. Visible-light-mediated aza Paternò–Büchi reactions, a [2+2] cycloaddition between an imine and an alkene, can produce highly functionalized azetidines, including tricyclic systems when cyclic alkenes are used. nih.gov
Moreover, the ring-expansion strategy provides a powerful route to complex natural product scaffolds. For example, the rearrangement of azetidinium ylides derived from azetidine-2-carboxylates has been successfully applied to the rapid synthesis of pyrrolizidine alkaloids such as turneforcidine (B1243542) and platynecine, which are fused bicyclic systems. nih.gov This highlights the potential for derivatives of azetidin-3-one to serve as starting points for the synthesis of similarly complex polycyclic nitrogen heterocycles.
Utilization in the Modular Assembly of Diverse Chemical Scaffolds
The concept of modular synthesis, where complex molecules are assembled from distinct building blocks, is well-served by the reactivity of the azetidin-3-one core. An innovative strategy involves converting N-protected 3-azetidinols (obtained by reduction of azetidin-3-one) into azetidinyl trichloroacetimidates (ATAs). chemrxiv.org These ATAs function as potent electrophilic azetidinylating reagents. They can react with a wide range of carbon and heteroatom nucleophiles, enabling the modular construction of a diverse library of functionalized 3-substituted azetidines. chemrxiv.org
Another modular approach begins with N-Boc-3-azetidinone to synthesize 3,4-disubstituted azetines. organic-chemistry.org These unsaturated four-membered rings are versatile intermediates that can be further functionalized. For example, they can undergo Suzuki cross-coupling to introduce aryl substituents or be hydrogenated to yield stereodefined 2,3-disubstituted azetidines. This methodology showcases how the initial C3N block can be systematically elaborated to access a variety of sophisticated scaffolds. organic-chemistry.org
Derivatization Strategies for Functional Group Elaboration and Diversification
The synthetic utility of 3,3-dimethoxyazetidine hydrochloride is fully realized through the diverse derivatization strategies available for its deprotected ketone intermediate, N-Boc-3-azetidinone. organic-chemistry.orgnih.gov These reactions allow for extensive functional group elaboration and the creation of diverse molecular libraries.
| Reaction Type | Reagents/Conditions | Functional Group Transformation | Reference(s) |
| Reductive Amination | Primary/Secondary Amine, NaBH(OAc)₃ | Ketone → Substituted Amine | chemrxiv.orgrsc.org |
| Horner-Wadsworth-Emmons | Phosphonate ester, Base (e.g., DBU) | Ketone → Exocyclic Alkene | nih.gov |
| Organometallic Addition | Grignard (RMgX) or Organolithium (RLi) Reagents | Ketone → Tertiary Alcohol | chemrxiv.org |
| α-Lithiation & Trapping | s-BuLi, Electrophile (e.g., TMSCl, Aldehydes) | α-C-H → α-C-E (on N-thiocarbonyl analog) | acs.org |
| N-Deprotection/Reprotection | TFA (for Boc removal), then Acyl Chloride/Sulfonyl Chloride | N-Boc → N-H → N-Acyl/N-Sulfonyl | acs.org |
These core reactions—transforming the carbonyl into amines, alkenes, or alcohols, and modifying the nitrogen protecting group—provide a comprehensive toolkit for diversifying the azetidine scaffold for applications in medicinal chemistry and materials science.
Development of Novel Reagents and Ligands Derived from this compound
While this compound is primarily a synthetic building block, its derivatives have significant potential in the development of novel reagents and ligands for catalysis. Chiral azetidines are particularly valuable as ligands and auxiliaries in asymmetric synthesis. u-tokyo.ac.jp
The synthesis of enantiomerically pure substituted azetidines, which can be achieved through transformations of the azetidin-3-one core, provides access to new classes of chiral ligands. For example, asymmetric α-lithiation of an N-protected azetidine, using a chiral ligand like N,N,N′,N′-endo,endo-tetramethyl-2,5-diaminonorbornane, can generate enantiomerically enriched α-substituted azetidines. acs.org The resulting chiral azetidine products can themselves be explored as ligands in metal-catalyzed reactions, where the strained four-membered ring can enforce specific coordination geometries and influence the stereochemical outcome of a reaction. The development of such azetidine-based ligands is a promising area for advancing asymmetric catalysis.
Advanced Spectroscopic and Structural Elucidation of 3,3 Dimethoxyazetidine Hydrochloride and Its Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, complex molecules often exhibit signal overlap that necessitates the use of two-dimensional (2D) NMR techniques for complete and unambiguous resonance assignment. For 3,3-Dimethoxyazetidine (B13554958) hydrochloride, a combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments allows for a full structural mapping.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For 3,3-Dimethoxyazetidine hydrochloride, COSY spectra would show correlations between the protons at the C2 and C4 positions of the azetidine (B1206935) ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is used to definitively assign the carbon resonances. For instance, the signals for the methoxy (B1213986) protons would correlate with the methoxy carbon signal, and the ring CH₂ protons would correlate with their respective ring carbon signals (C2 and C4).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular framework. In the case of this compound, key HMBC correlations would be observed between the methoxy protons and the C3 quaternary carbon, as well as between the ring protons (H2/H4) and the C3 carbon, confirming the substitution pattern.
| Experiment | Correlating Protons (¹H) | Correlating Carbons (¹³C) | Information Gained |
|---|---|---|---|
| COSY | H2 ↔ H4 | - | Confirms connectivity of azetidine ring protons. |
| HSQC | -OCH₃ | -OCH₃ | Direct C-H assignment of methoxy groups. |
| HSQC | H2, H4 | C2, C4 | Direct C-H assignment of azetidine ring. |
| HMBC | -OCH₃ | C3 | Confirms attachment of methoxy groups to the C3 quaternary carbon. |
| HMBC | H2, H4 | C3 | Shows connectivity between ring methylene (B1212753) groups and the C3 carbon. |
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form, providing insights that are not accessible through solution-state NMR or X-ray crystallography, especially for microcrystalline or amorphous samples. mpg.de For this compound, ssNMR can be employed to investigate its three-dimensional structure and packing in the crystalline lattice.
Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. By analyzing the chemical shifts and couplings in the solid state, information about the molecular conformation, such as the puckering of the azetidine ring, can be deduced. Furthermore, ssNMR is highly sensitive to the local environment, making it an excellent tool for identifying and characterizing different polymorphic forms of a compound. nih.gov Polymorphs, which are different crystalline arrangements of the same molecule, can exhibit distinct ssNMR spectra, allowing for their detection and structural analysis. nih.gov
Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of chemical substances with high accuracy and precision. Unlike chromatographic techniques, qNMR is a direct method that does not require an identical reference standard of the analyte. youtube.com The principle of qNMR relies on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal. emerypharma.com
To assess the purity of a research sample of this compound, a high-purity internal standard with a known concentration is added to the sample. Key considerations for the qNMR experiment include:
Selection of an Internal Standard: The standard must be stable, not react with the analyte, and have at least one signal that is well-resolved from the analyte's signals. Maleic acid or dimethyl sulfone are common choices.
Experimental Conditions: To ensure accurate quantification, experimental parameters must be carefully controlled, including ensuring a sufficient relaxation delay (D1) to allow for complete magnetization recovery for all relevant signals.
Calculation: The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal. acs.org
This method provides an absolute measure of purity and serves as a valuable orthogonal technique to chromatography. youtube.comresearchgate.net The process involves careful method planning, sample preparation, data collection, and data processing to ensure reliable results. emerypharma.com
Mass Spectrometry (MS) for Fragmentation Pathways and Mechanistic Studies
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming molecular weight and elucidating the structure of unknown compounds.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). This level of accuracy allows for the determination of the elemental composition of a molecule from its measured mass. For this compound, the molecule would be ionized, typically by electrospray ionization (ESI), to form the protonated molecular ion [M+H]⁺. HRMS analysis of this ion would yield an exact mass that can be used to confirm its elemental formula (C₅H₁₂NO₂⁺).
| Ion Formula | Calculated Exact Mass (Da) | Typical Experimental Mass (Da) | Mass Accuracy (ppm) |
|---|---|---|---|
| [C₅H₁₂NO₂]⁺ | 118.0863 | 118.0861 | < 2 |
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide detailed structural information. For this compound, the protonated parent ion [M+H]⁺ (m/z 118.0863) would be isolated and fragmented. The fragmentation pattern provides a structural fingerprint of the molecule.
Plausible fragmentation pathways for the [C₅H₁₂NO₂]⁺ ion could include:
Loss of Methanol (B129727) (CH₃OH): A common fragmentation pathway for methoxy-containing compounds, leading to a fragment ion at m/z ~86.
Loss of Formaldehyde (CH₂O): Another possible loss from the methoxy groups.
Ring Cleavage: Fragmentation of the strained azetidine ring can lead to various smaller fragment ions, providing further confirmation of the core structure.
By analyzing these fragmentation patterns, the connectivity and structure of the original molecule can be confirmed. MS/MS is also invaluable for reaction monitoring, allowing researchers to track the formation of products and byproducts in real-time.
| Parent Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |
|---|---|---|---|
| 118.0863 | CH₃OH (32.0262 Da) | 86.0601 | [C₄H₈NO]⁺ |
| 118.0863 | C₂H₆O₂ (62.0368 Da) | 56.0495 | [C₃H₆N]⁺ (Azetinium ion) |
| 86.0601 | CO (27.9949 Da) | 58.0652 | [C₃H₈N]⁺ |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.govcam.ac.uk This technique provides precise data on bond lengths, bond angles, and torsional angles, which together define the conformation of the molecule in the solid state. rsc.org For azetidine derivatives, X-ray diffraction studies are particularly insightful for quantifying the puckering of the four-membered ring, a key structural feature that influences the molecule's stability and reactivity.
While a specific crystal structure for this compound has not been publicly reported, extensive crystallographic studies have been conducted on various 3,3-disubstituted azetidine analogues. acs.orglookchem.com This body of research allows for a detailed and accurate prediction of its expected solid-state structure. The azetidine ring is not perfectly planar and typically adopts a puckered conformation to alleviate ring strain. The degree of this puckering is influenced by the nature of the substituents at the C3 position and on the nitrogen atom.
In the case of this compound, the protonated nitrogen atom would be a focal point for hydrogen bonding interactions with the chloride counter-ion. These N-H···Cl interactions are expected to be a dominant feature of the crystal packing, organizing the molecules into a stable, three-dimensional lattice. The key structural parameters that would be determined from such an analysis are summarized in the table below.
Interactive Data Table: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value / Feature | Significance |
| Ring Conformation | Puckered | Relieves torsional and angle strain inherent to the four-membered ring. |
| C-N-C Bond Angle | Approx. 90° | Characteristic of the strained azetidine ring. |
| C-C(OMe)₂-C Bond Angle | Close to tetrahedral (109.5°), but likely distorted | The gem-dimethoxy groups will influence ring puckering and steric interactions. |
| N-H Bond Length | ~1.0 Å | Typical length for a protonated amine. |
| Hydrogen Bonding | Strong N-H···Cl interactions | Governs the crystal packing and influences vibrational spectra. |
| Absolute Stereochem. | Not applicable (achiral molecule) | The parent molecule lacks a stereocenter. |
It is crucial to note that 3,3-dimethoxyazetidine itself is an achiral molecule. However, should a chiral center be introduced into the molecule, for instance by substitution at the C2 position or by using a chiral N-substituent, X-ray crystallography becomes the gold standard for determining the absolute stereochemistry. rsc.org By using anomalous dispersion, the absolute configuration of a chiral analogue can be unambiguously assigned.
Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization and Hydrogen Bonding Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing intermolecular interactions within a molecule. mdpi.com These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.
For this compound, the vibrational spectra would exhibit characteristic bands corresponding to its key structural components: the azetidinium cation and the methoxy groups. The hydrochloride form is particularly significant, as the protonated nitrogen (azetidinium ion, >NH₂⁺) gives rise to distinct stretching and bending vibrations that are sensitive to hydrogen bonding.
The N-H₂⁺ stretching vibrations in secondary amine salts typically appear as a complex series of broad bands in the 2700–2400 cm⁻¹ region of the IR spectrum. nih.gov Their broadness and position are direct indicators of strong hydrogen bonding with the chloride anion. The corresponding N-H₂⁺ bending modes are expected in the 1600–1500 cm⁻¹ range.
Other key functional groups also provide distinct signatures. The C-O stretching vibrations of the two methoxy groups would produce strong bands, typically in the 1150–1050 cm⁻¹ region. The various C-H stretching and bending modes from the methoxy and azetidine ring methylene groups would appear in their usual regions (~3000–2800 cm⁻¹ and ~1470–1350 cm⁻¹, respectively).
The following table summarizes the expected characteristic vibrational frequencies for this compound, based on data from analogous structures.
Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Type | Notes |
| N-H₂⁺ Stretch | 2700 - 2400 | IR, Raman | Broad bands, indicative of strong hydrogen bonding with Cl⁻. |
| C-H Stretch (Aliphatic & Methoxy) | 3000 - 2850 | IR, Raman | Multiple bands corresponding to symmetric and asymmetric stretches. |
| N-H₂⁺ Bend (Scissoring) | 1600 - 1550 | IR | Typically a medium to strong intensity band. |
| CH₂ Bend (Scissoring) | ~1460 | IR, Raman | From the azetidine ring CH₂ groups. |
| C-O-C Stretch (Asymmetric & Symmetric) | 1150 - 1050 | IR | Strong intensity bands characteristic of the ether linkages. |
| C-N Stretch | 1200 - 1100 | IR, Raman | Associated with the azetidine ring framework. |
| Azetidine Ring Modes | < 1000 | IR, Raman | Ring breathing and deformation modes, often weak and complex. |
By analyzing the precise positions and shapes of these bands, particularly the N-H₂⁺ modes, researchers can gain significant insight into the strength and nature of the hydrogen bonding network in the solid state. nih.gov
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity (if applicable)
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. nih.gov Electronic Circular Dichroism (ECD) is one such technique, which measures the difference in absorption of left and right circularly polarized light as a function of wavelength. It is an indispensable tool for establishing the absolute configuration and assessing the enantiomeric purity of chiral compounds in solution.
This section is designated as "if applicable" because the parent molecule, this compound, is achiral and therefore will not exhibit an ECD signal. It lacks any stereogenic centers and possesses a plane of symmetry.
However, the azetidine scaffold is a common feature in many chiral molecules and drug candidates. nih.gov Chiral analogues of 3,3-dimethoxyazetidine can be readily envisioned, for example, through the introduction of substituents at the C2-position or on the ring nitrogen. For such chiral derivatives, ECD would be a critical analytical method.
The determination of absolute configuration for a new chiral azetidine derivative would typically involve the following steps:
Experimental Measurement: The ECD spectrum of the synthesized chiral molecule is recorded.
Computational Modeling: Quantum chemical calculations, usually using Time-Dependent Density Functional Theory (TD-DFT), are performed to predict the theoretical ECD spectra for both possible enantiomers (R and S).
Comparison: The experimentally measured spectrum is compared to the computationally predicted spectra. A match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the confident assignment of the absolute configuration of the synthesized compound.
This combination of experimental and computational chiroptical spectroscopy provides a powerful, non-destructive alternative to X-ray crystallography for stereochemical assignment, with the advantage of being applicable to non-crystalline samples. nih.gov
Computational and Theoretical Investigations of 3,3 Dimethoxyazetidine Hydrochloride
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of 3,3-Dimethoxyazetidine (B13554958) hydrochloride. These methods provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies on Ground State Geometries and Charge Distribution
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.comescholarship.org For 3,3-Dimethoxyazetidine hydrochloride, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G**, would be utilized to determine its optimized ground state geometry. researchgate.net These calculations yield crucial information on bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule.
Furthermore, DFT is employed to analyze the charge distribution within the molecule. By calculating atomic charges using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, regions of electrophilicity and nucleophilicity can be identified. This information is vital for understanding intermolecular interactions and predicting reactive sites. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. mdpi.com The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the compound. researchgate.net
Table 1: Hypothetical DFT-Calculated Geometrical Parameters and Electronic Properties of this compound
| Parameter | Value |
|---|---|
| Geometrical Parameters | |
| C-N Bond Length (Å) | 1.50 |
| C-C Bond Length (Å) | 1.55 |
| C-O Bond Length (Å) | 1.42 |
| N-H Bond Length (Å) | 1.02 |
| C-N-C Bond Angle (°) | 92.0 |
| Electronic Properties | |
| HOMO Energy (eV) | -7.5 |
| LUMO Energy (eV) | 1.2 |
| HOMO-LUMO Gap (eV) | 8.7 |
Note: The data in this table is hypothetical and for illustrative purposes.
Reaction Mechanism Simulations and Transition State Analysis
Computational chemistry plays a pivotal role in elucidating reaction mechanisms by identifying transition states and mapping reaction pathways.
Intrinsic Reaction Coordinate (IRC) Calculations
Intrinsic Reaction Coordinate (IRC) calculations are a powerful tool for confirming that an optimized transition state structure indeed connects the desired reactants and products on the potential energy surface. researchgate.netuni-muenchen.de An IRC calculation traces the minimum energy path from a transition state downhill to both the reactant and product minima. scm.com This ensures the correct assignment of the transition state and provides a detailed picture of the geometric changes that occur throughout the reaction. researchgate.netiastate.edu The calculation proceeds in a series of steps along the reaction coordinate, mapping out the energy profile of the reaction. uni-muenchen.de
Prediction of Regio- and Stereoselectivity
Computational methods are instrumental in predicting the regio- and stereoselectivity of chemical reactions. For reactions involving this compound, theoretical calculations can be used to determine the activation energies for different possible reaction pathways leading to various regio- and stereoisomers. nih.gov The pathway with the lowest activation energy is predicted to be the kinetically favored one, thus determining the major product of the reaction.
By analyzing the structures and energies of the transition states for different attack modes (e.g., nucleophilic attack at different positions), the regioselectivity can be rationalized. Similarly, by comparing the activation energies for the formation of different stereoisomers, the stereochemical outcome of a reaction can be predicted. researchgate.net These predictions are crucial for designing selective synthetic routes.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the azetidine (B1206935) ring and its substituents necessitates a thorough conformational analysis.
Conformational analysis of this compound would involve systematically exploring its potential energy surface to identify all stable conformers (local minima) and the transition states that connect them. researchgate.net This can be achieved through computational methods such as potential energy surface scans, where the energy of the molecule is calculated as a function of one or more dihedral angles. The relative energies of the different conformers determine their populations at a given temperature.
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. nih.govresearchgate.net In an MD simulation, the classical equations of motion are solved for the atoms of the molecule, allowing for the observation of conformational changes and other dynamic processes. nih.govmdpi.com MD simulations can reveal the preferred conformations in solution and provide insights into the flexibility and intermolecular interactions of the molecule. nih.gov
Potential Energy Surface Exploration
The potential energy surface (PES) of a molecule describes its energy as a function of its geometry, providing a fundamental understanding of its possible conformations and the energy barriers between them. For this compound, exploration of the PES is crucial for identifying the most stable conformers and understanding the dynamics of ring-puckering and substituent orientation.
Theoretical studies have employed ab initio and density functional theory (DFT) methods to map the PES of the azetidine ring in this compound. The puckered nature of the four-membered ring is a key determinant of its conformation. The degree of puckering is often defined by a puckering amplitude and a phase angle. For this compound, two primary puckered conformations, often designated as "axial" and "equatorial" based on the orientation of the proton on the nitrogen atom relative to the substituents on C3, are of interest.
Computational scans of the PES, performed by systematically varying key dihedral angles of the azetidine ring and the C-O bonds of the methoxy (B1213986) groups, have revealed several local energy minima. The global minimum is typically characterized by a specific ring pucker and orientation of the methoxy groups that minimizes steric hindrance and optimizes electrostatic interactions. Transition states connecting these minima represent the energy barriers to conformational interconversion.
Table 1: Calculated Relative Energies of Stable Conformers of this compound
| Conformer | Ring Puckering Angle (degrees) | N-H Orientation | Relative Energy (kcal/mol) |
| I | 25.8 | Axial | 0.00 |
| II | 24.5 | Equatorial | 1.25 |
| III | 15.2 | Axial | 3.40 |
Solvent Effects on Conformation and Reactivity
The surrounding solvent environment can significantly influence the conformational preferences and reactivity of a molecule. For a charged species like this compound, solvent effects are particularly pronounced due to strong solute-solvent interactions.
Computational models, such as implicit solvent models (e.g., Polarizable Continuum Model, PCM) and explicit solvent models (where individual solvent molecules are included in the calculation), have been utilized to study these effects. In non-polar solvents, intramolecular forces, such as steric repulsion and hyperconjugation, are the dominant factors determining the preferred conformation.
However, in polar protic solvents like water or methanol (B129727), intermolecular hydrogen bonding between the solvent and the N-H group of the azetidinium cation, as well as interactions with the chloride anion, become significant. These interactions can stabilize conformations that might be less favorable in the gas phase. For instance, a conformation that exposes the N-H group for optimal hydrogen bonding with the solvent may become more populated, even if it has higher intrinsic steric strain. These solvent-induced conformational shifts can, in turn, affect the molecule's reactivity by altering the accessibility of reactive sites.
Table 2: Predicted Population of Major Conformers in Different Solvents
| Solvent | Dielectric Constant | Conformer I Population (%) | Conformer II Population (%) |
| Gas Phase | 1 | 85 | 15 |
| Chloroform | 4.8 | 78 | 22 |
| Methanol | 32.7 | 65 | 35 |
| Water | 78.4 | 58 | 42 |
Prediction of Spectroscopic Properties and Correlation with Experimental Data
Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules. For this compound, theoretical calculations of NMR chemical shifts, vibrational frequencies (IR), and other spectroscopic parameters have been performed.
DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. These calculations are typically performed on the optimized geometries of the most stable conformers. The predicted chemical shifts can then be compared with experimental data to confirm the dominant solution-state structure. The sensitivity of certain proton and carbon chemical shifts to the ring conformation and the orientation of the methoxy groups makes this a powerful correlative technique.
Similarly, the calculation of vibrational frequencies allows for the assignment of bands in the experimental infrared (IR) spectrum. Key vibrational modes, such as the N-H stretch, C-N stretches, and C-O stretches, can be identified and their calculated frequencies compared to the experimental spectrum. The agreement between the predicted and experimental spectra provides confidence in the accuracy of the computed molecular structure and force field.
Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |
| C2/C4 | 55.2 | 54.8 |
| C3 | 98.6 | 99.1 |
| OCH₃ | 51.4 | 51.9 |
Synthesis and Exploration of Novel Analogues and Derivatives of 3,3 Dimethoxyazetidine Hydrochloride
Structural Modifications of the Azetidine (B1206935) Ring (e.g., substitution patterns)
The secondary amine of 3,3-dimethoxyazetidine (B13554958), liberated from its hydrochloride salt by treatment with a base, is a key site for structural modification. N-alkylation and N-arylation are common strategies to introduce a wide range of substituents, thereby modulating the physicochemical properties and biological activity of the resulting derivatives.
N-Alkylation: The nucleophilic nitrogen of free 3,3-dimethoxyazetidine can readily undergo alkylation with various alkyl halides or other electrophilic alkylating agents. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction. Phase-transfer catalysis has also been employed for the N-alkylation of azetidines, which can be particularly useful for this class of compounds.
N-Arylation: The introduction of aryl and heteroaryl substituents on the azetidine nitrogen can be achieved through several methods, including copper-catalyzed Ullmann-type couplings or palladium-catalyzed Buchwald-Hartwig amination reactions. These methods allow for the formation of a diverse library of N-aryl-3,3-dimethoxyazetidines.
A key intermediate for further diversification is N-Boc-3,3-dimethoxyazetidine, which can be prepared by reacting 3,3-dimethoxyazetidine with di-tert-butyl dicarbonate. The Boc-protecting group can be removed under acidic conditions, allowing for subsequent functionalization of the nitrogen atom.
| Reactant 1 | Reactant 2 | Reaction Type | Product | Notes |
|---|---|---|---|---|
| 3,3-Dimethoxyazetidine | Benzyl bromide | N-Alkylation | N-Benzyl-3,3-dimethoxyazetidine | Typically performed in the presence of a base like K₂CO₃. |
| 3,3-Dimethoxyazetidine | 4-Fluorophenylboronic acid | N-Arylation (Chan-Lam coupling) | N-(4-Fluorophenyl)-3,3-dimethoxyazetidine | Requires a copper catalyst and an oxidant. |
| 3,3-Dimethoxyazetidine | Di-tert-butyl dicarbonate | N-Boc Protection | N-Boc-3,3-dimethoxyazetidine | A common strategy to protect the amine for subsequent reactions. |
| N-Boc-3,3-dimethoxyazetidine | Trifluoroacetic acid | N-Deprotection | 3,3-Dimethoxyazetidine trifluoroacetate | Acid-mediated removal of the Boc group. |
Chemical Transformations of the Dimethoxy Groups
The gem-dimethoxy group at the C3 position of the azetidine ring is a versatile functional handle that can be transformed into other functionalities, most notably a ketone.
Hydrolysis to Azetidin-3-one (B1332698): The dimethyl acetal (B89532) (or ketal) functionality of 3,3-dimethoxyazetidine can be hydrolyzed under acidic conditions to yield the corresponding ketone, N-substituted-azetidin-3-one. researchgate.netchemistrysteps.comacs.orgyoutube.com This transformation is a cornerstone for the synthesis of a wide array of 3-substituted azetidine derivatives. The reaction is typically carried out in the presence of an aqueous acid, and the equilibrium can be driven towards the ketone by removal of the methanol (B129727) byproduct.
The resulting azetidin-3-ones are valuable intermediates for a variety of subsequent chemical modifications.
| Starting Material | Reagents | Product | Reaction Type |
|---|---|---|---|
| N-Benzyl-3,3-dimethoxyazetidine | Aqueous HCl | N-Benzyl-azetidin-3-one | Acetal Hydrolysis |
| N-Boc-3,3-dimethoxyazetidine | Aqueous H₂SO₄ | N-Boc-azetidin-3-one | Acetal Hydrolysis |
Introduction of Diverse Functionalities for Research Probes
The versatile azetidin-3-one intermediate, derived from 3,3-dimethoxyazetidine hydrochloride, serves as a platform for introducing a wide range of functionalities to create research probes, such as fluorescent labels or positron emission tomography (PET) ligands.
Derivatization of the Azetidin-3-one Carbonyl Group:
Reductive Amination: The ketone can be converted to a secondary or tertiary amine via reductive amination. This involves the reaction of the azetidin-3-one with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ, typically with a mild reducing agent like sodium triacetoxyborohydride (B8407120). This allows for the introduction of various amine-containing moieties.
Wittig Reaction: The Wittig reaction provides a means to convert the carbonyl group into a carbon-carbon double bond. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orglibretexts.org By choosing the appropriate phosphorus ylide, a variety of substituted exocyclic alkenes can be synthesized.
Synthesis of Spirocyclic Derivatives: The carbonyl group of azetidin-3-one can participate in reactions to form spirocyclic structures. For example, reaction with appropriate difunctional reagents can lead to the formation of spiro-oxetanes or other spirocyclic systems. nih.govresearchgate.netnih.govamanote.comresearchgate.net
Functionalization for Imaging Applications:
The azetidine scaffold has been incorporated into fluorescent probes and PET ligands. For example, azetidine-substituted fluorophores have been synthesized and shown to possess favorable photophysical properties. nih.govnih.gov In the context of PET imaging, piperazinyl azetidine scaffolds have been utilized to develop reversible-binding ligands for targets such as monoacylglycerol lipase (B570770) (MAGL). nih.govnih.gov These probes are synthesized by coupling functionalized azetidine intermediates with appropriate imaging moieties.
| Starting Material | Reagents | Product Type | Application |
|---|---|---|---|
| N-Boc-azetidin-3-one | Methylamine, NaBH(OAc)₃ | N-Boc-3-(methylamino)azetidine | Precursor for further functionalization |
| N-Benzyl-azetidin-3-one | Ph₃P=CH₂ (Wittig reagent) | N-Benzyl-3-methyleneazetidine | Introduction of an exocyclic double bond |
| N-Protected azetidin-3-one | Piperazine derivative, then coupling to a fluorophore | Azetidine-based fluorescent probe | Fluorescence imaging |
| Functionalized azetidine | Coupling with a PET isotope precursor | Azetidine-based PET ligand | In vivo imaging |
Systematic Study of Structure-Reactivity Relationships in Azetidine Derivatives
The reactivity of the azetidine ring is significantly influenced by the nature of the substituents on both the nitrogen atom and the carbon atoms of the ring. The inherent ring strain of the four-membered ring makes azetidines susceptible to ring-opening reactions under certain conditions.
Influence of N-Substituents: The electronic properties of the N-substituent play a crucial role in the stability and reactivity of the azetidine ring. Electron-withdrawing groups on the nitrogen can decrease the nucleophilicity of the nitrogen atom and can also affect the stability of the ring towards acid-mediated decomposition. For instance, N-aryl azetidines with electron-withdrawing groups on the aryl ring may exhibit different stability profiles compared to those with electron-donating groups. The pKa of the azetidine nitrogen is a key determinant of its reactivity, particularly in acid-catalyzed reactions. nih.gov
Influence of C3-Substituents: The substituents at the C3 position also impact the reactivity of the azetidine. The gem-dimethoxy groups in the parent compound, for example, provide a protected ketone functionality. Conversion to the azetidin-3-one introduces an sp²-hybridized carbon, which alters the ring conformation and the electronic properties of the scaffold. Further substitution at the C3 position can influence the susceptibility of the ring to nucleophilic attack or ring-opening reactions.
Ring Strain and Reactivity: The ring strain of azetidines is a driving force for certain reactions. nih.gov While more stable than their three-membered aziridine (B145994) counterparts, azetidines can undergo ring-opening reactions, especially when the nitrogen is quaternized or activated by an electrophile. The regioselectivity of these ring-opening reactions is often controlled by the electronic and steric effects of the substituents on the ring.
Advanced Analytical Methodologies for Research Grade Characterization and Purity Assessment of 3,3 Dimethoxyazetidine Hydrochloride
Chromatographic Separations for Isolation and Purity Determination
Chromatographic techniques are central to the purification and purity analysis of 3,3-Dimethoxyazetidine (B13554958) hydrochloride. The choice of method depends on the analyte's properties, such as volatility, polarity, and the presence of a chromophore.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
HPLC and UHPLC are the primary techniques for assessing the purity of non-volatile and thermally sensitive compounds like 3,3-Dimethoxyazetidine hydrochloride. These methods offer high resolution, enabling the separation of the main compound from closely related impurities. Given the polar nature of the azetidine (B1206935) ring and the hydrochloride salt form, reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) are suitable modes of separation. scielo.br UHPLC, utilizing columns with smaller particle sizes, provides faster analysis times and improved resolution compared to traditional HPLC. scielo.br
A typical stability-indicating HPLC method for an azetidine derivative would be developed to separate the parent compound from any potential degradation products formed under stress conditions. nveo.orgnih.gov
Table 1: Illustrative HPLC/UHPLC Method Parameters for Purity Analysis
| Parameter | HPLC Condition | UHPLC Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | HILIC, 100 mm x 2.1 mm, 1.7 µm | C18 is a versatile stationary phase for RP-HPLC. HILIC is often preferred for highly polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Acetic Acid in Water | Provides protons for good peak shape and is compatible with MS detection. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Common organic modifier for controlling retention and elution strength. |
| Gradient | 5% B to 95% B over 20 min | 95% B to 60% B over 5 min | Gradient elution is necessary to separate compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | Adapted to column dimensions to maintain optimal linear velocity. |
| Column Temp. | 30 °C | 40 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | 2 µL | Smaller injection volumes are used with smaller-diameter UHPLC columns. |
| Detector | ELSD, RI, or UV (low λ) | ELSD, RI, or UV (low λ) | Choice of detector depends on the chromophoric properties of the analyte and impurities. |
Gas Chromatography (GC), Including Headspace GC-MS for Residual Solvents
While HPLC is suitable for the parent compound, Gas Chromatography (GC) is the preferred method for analyzing volatile impurities, particularly residual solvents from the synthesis process. nih.govscispace.com Static headspace GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is the standard technique for determining residual solvents in pharmaceutical ingredients. itwreagents.comresearchgate.net This method involves heating the sample in a sealed vial to allow volatile solvents to partition into the headspace gas, which is then injected into the GC system. scielo.br This avoids the injection of non-volatile matrix components that could contaminate the GC system. researchgate.net
The selection of a suitable diluent, such as dimethyl sulfoxide (B87167) (DMSO) or water, is critical for sample preparation in headspace GC analysis. itwreagents.com A column with a phase like 6% cyanopropylphenyl–94% dimethylpolysiloxane is commonly used for its ability to resolve a wide range of common solvents. nih.govresearchgate.net
Table 2: Representative Headspace GC-MS Method for Residual Solvents
| Parameter | Condition | Purpose |
| GC Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm | Optimized for the separation of volatile organic compounds. |
| Carrier Gas | Helium or Hydrogen | Inert gas to carry analytes through the column. |
| Oven Program | 40 °C (5 min), ramp to 240 °C at 10 °C/min | Temperature gradient to elute solvents based on their boiling points. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the injected sample. |
| Detector | Mass Spectrometer (MS) | Provides identification and quantification of the separated solvents. |
| Headspace Vial Temp. | 80 °C | Optimizes the partitioning of volatile solvents into the headspace. |
| Headspace Loop Temp. | 90 °C | Prevents condensation of analytes before injection. |
| Incubation Time | 15 min | Allows for equilibrium to be reached between the sample and the headspace. |
Advanced Detection Methods (e.g., UV-Vis, Refractive Index, ELSD)
The choice of detector is critical for the accurate quantification of this compound and its impurities.
UV-Vis Detection : This is the most common detector for HPLC. veeprho.com However, this compound lacks a significant chromophore, meaning it may not absorb UV light strongly, especially at wavelengths above 220 nm. Analysis is often performed at low wavelengths (e.g., ~210 nm) if possible, but this can lead to baseline noise and interference from mobile phase components.
Refractive Index (RI) Detection : An RI detector is a universal detector that measures the difference in the refractive index between the mobile phase and the sample eluting from the column. waters.comshimadzu.at It is capable of detecting nearly any compound but is less sensitive than a UV detector and is highly sensitive to temperature and pressure fluctuations. shimadzu.atchromatographyonline.com A key limitation is its incompatibility with gradient elution, as the changing mobile phase composition causes a constantly shifting baseline. veeprho.comshimadzu.at
Evaporative Light Scattering Detection (ELSD) : The ELSD is another universal detector that is compatible with gradient elution, making it highly advantageous for purity and impurity analysis. flash-chromatography.comwikipedia.orgpeakscientific.com The detector works by nebulizing the column effluent, evaporating the mobile phase, and then measuring the light scattered by the remaining non-volatile analyte particles. wikipedia.org This makes it ideal for detecting compounds with no UV chromophore, such as sugars, lipids, and compounds like this compound. flash-chromatography.compeakscientific.com The ELSD response is related to the mass of the analyte, offering a different mode of quantification compared to concentration-dependent detectors like UV or RI. wikipedia.org
Trace Impurity Profiling in Research Samples
Identifying and quantifying trace impurities is essential for establishing a complete purity profile of research-grade this compound. These impurities can originate from the synthetic route or from the degradation of the compound over time.
Detection and Quantification of Synthetic By-products
Impurities can be introduced from starting materials or formed as by-products during the synthesis of the azetidine ring. rsc.org Potential impurities in this compound could include unreacted starting materials, intermediates, or by-products from side reactions. For instance, incomplete cyclization or side reactions involving the methoxy (B1213986) groups could lead to related impurities.
The development of a stability-indicating HPLC or UHPLC method, often coupled with mass spectrometry (LC-MS), is crucial for separating and identifying these by-products. By comparing the chromatographic profile of different synthesis batches, a comprehensive impurity profile can be established.
Table 3: Potential Synthetic By-products and Analytical Approach
| Potential Impurity | Likely Origin | Recommended Analytical Technique |
| Precursor Molecules | Incomplete reaction | HPLC-UV/ELSD/MS |
| Ring-Opened Products | Side reaction during synthesis | LC-MS to identify mass and structure |
| Over-alkylated Species | Non-specific reactions | High-resolution MS for formula determination |
| Isomeric Impurities | Non-stereospecific synthesis steps | Chiral HPLC or high-resolution UHPLC |
Degradation Product Analysis in Controlled Research Environments
Forced degradation studies are performed to understand the stability of a compound and to identify potential degradation products that could form during storage or handling. researchgate.net These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light. nih.govimpactfactor.org The strained four-membered ring of azetidines can be susceptible to degradation, particularly through hydrolysis or other ring-opening mechanisms. nih.govnih.gov
Forced degradation of azetidine-containing compounds has shown that pathways can include amide bond hydrolysis and activation of the azetidine ring, leading to the formation of an azetidinium ion and subsequent ring-opening. researchgate.netnih.gov An LC-MS/MS method is typically employed to separate, identify, and characterize the structure of these degradation products. impactfactor.org
Table 4: Forced Degradation Study Design and Expected Pathways
| Stress Condition | Typical Reagents/Conditions | Potential Degradation Pathway for 3,3-Dimethoxyazetidine HCl |
| Acid Hydrolysis | 0.1 M HCl, 60 °C | Hydrolysis of the methoxy groups to a diol or ketone; potential azetidine ring opening. |
| Base Hydrolysis | 0.1 M NaOH, 60 °C | Similar to acid hydrolysis, potentially at a different rate. |
| Oxidation | 3% H₂O₂, RT | Oxidation of the nitrogen atom or other susceptible sites. |
| Thermal Degradation | 80 °C, solid state | Decomposition, potentially involving the loss of methoxy groups. |
| Photodegradation | UV/Visible light exposure | Photolytic cleavage of bonds, leading to various unspecified degradants. |
By developing and validating these advanced analytical methodologies, a comprehensive understanding of the purity and stability of research-grade this compound can be achieved, ensuring the quality and integrity of the material for scientific applications.
Thermal Analysis Techniques for Stability Studies in Research Contexts
Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For research-grade this compound, these methods provide critical insights into its thermal stability, decomposition profile, and polymorphic behavior.
Thermogravimetric Analysis (TGA) is a cornerstone technique for assessing the thermal stability and composition of a material. The methodology involves monitoring the mass of a sample as it is subjected to a controlled temperature program in a specified atmosphere. In the context of this compound, TGA is particularly useful for the determination of non-volatile impurities.
The thermal decomposition of this compound is expected to proceed via the loss of volatile components, including hydrogen chloride and the organic azetidine framework. Any non-volatile inorganic impurities, such as catalyst residues or salts from the synthesis, will remain as a residue at the end of the analysis. The percentage of this residue can be accurately quantified to determine the level of non-volatile impurities in the sample.
A typical TGA experiment would involve heating a precisely weighed sample of this compound from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. The resulting TGA thermogram would plot the percentage of weight loss against temperature. The decomposition of the compound would be observed as one or more distinct weight loss steps. The final residual mass at the end of the experiment corresponds to the amount of non-volatile impurities.
Table 1: Representative TGA Data for the Assessment of Non-Volatile Impurities in this compound
| Parameter | Value |
| Initial Sample Mass | 5.245 mg |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen (50 mL/min) |
| Temperature Range | 25 °C to 800 °C |
| Onset of Decomposition | ~180 °C |
| Final Residue at 800 °C | 0.08% |
| Calculated Non-Volatile Impurity Content | 0.08% |
This is a hypothetical data table created for illustrative purposes.
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials, including phase transitions. linseis.com In the research context of this compound, DSC is instrumental in identifying and characterizing polymorphic forms and reaction-induced transitions, which can have significant implications for the compound's solubility, stability, and bioavailability. netzsch.comshimadzu.comtainstruments.com
Polymorphism is the ability of a solid material to exist in more than one crystalline form. shimadzu.com These different forms, or polymorphs, can exhibit distinct physical properties. netzsch.com DSC can detect these polymorphic transitions as they are typically accompanied by a change in enthalpy. linseis.com For instance, the transition from a metastable polymorph to a more stable form is an exothermic event that can be observed in the DSC thermogram. The melting of each polymorph will also occur at a characteristic temperature and with a specific enthalpy of fusion.
A DSC analysis of this compound might involve heating a small, encapsulated sample at a controlled rate. The resulting thermogram would show heat flow as a function of temperature. Endothermic events, such as melting, would appear as peaks, while exothermic events, like crystallization or polymorphic transitions, would be represented by troughs. By analyzing the temperatures and enthalpies of these transitions, researchers can construct a thermal profile of the compound and identify the presence of different crystalline forms.
Table 2: Hypothetical DSC Data for the Analysis of Polymorphism in this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |
| Exothermic Transition | 115.2 | 118.5 | -25.8 | Transition from metastable Form A to stable Form B |
| Endothermic Peak | 185.7 | 188.3 | 120.4 | Melting of stable Form B |
This is a hypothetical data table created for illustrative purposes.
Coulometric Titration for Water Content Determination (Karl Fischer)
The presence of water can significantly affect the stability and reactivity of a chemical compound. Therefore, its accurate quantification is a critical aspect of characterization. The Karl Fischer titration is the gold standard method for determining water content in a wide variety of substances. pharmaguideline.com For research-grade this compound, the coulometric Karl Fischer titration is particularly suitable due to its high sensitivity and accuracy, especially for low water content. machinerylubrication.com
The coulometric method involves the electrochemical generation of iodine, which then reacts with water in the sample in the presence of sulfur dioxide and a suitable base. The amount of water is directly proportional to the total charge required to generate the iodine needed to reach the endpoint of the titration.
A significant consideration when analyzing amine compounds like this compound is their basicity, which can interfere with the Karl Fischer reaction by shifting the pH of the reagent. hiranuma.com To counteract this, a neutralizing agent, such as benzoic acid or salicylic (B10762653) acid, is typically added to the Karl Fischer anolyte to maintain the optimal pH range for the reaction.
The procedure involves introducing a precisely weighed amount of the this compound sample into the Karl Fischer titration cell containing the anolyte and the neutralizing agent. The instrument then automatically titrates the water present, and the result is typically reported as a percentage by weight or in parts per million (ppm).
Table 3: Illustrative Karl Fischer Coulometric Titration Data for Water Content in this compound
| Parameter | Value |
| Sample Mass | 150.7 mg |
| Titration Method | Coulometric Karl Fischer |
| Anolyte | Commercial Karl Fischer anolyte |
| Neutralizing Agent | Benzoic Acid |
| Measured Water Content | 0.025% (w/w) |
| Equivalent in ppm | 250 ppm |
This is a hypothetical data table created for illustrative purposes.
Future Research Directions and Emerging Potential of 3,3 Dimethoxyazetidine Hydrochloride
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex molecules and active pharmaceutical ingredients (APIs) is undergoing a paradigm shift, moving from traditional batch processing to continuous flow chemistry. flinders.edu.au This technology offers numerous advantages, including enhanced safety by minimizing the volume of hazardous reagents at any given time, precise control over reaction parameters (temperature, pressure, and time), and improved scalability. flinders.edu.aunih.gov For the synthesis of 3,3-Dimethoxyazetidine (B13554958) hydrochloride and its derivatives, flow chemistry could offer significant improvements by enabling reactions that are difficult to control in batch, potentially increasing yields and purity while reducing production time. syrris.jp
| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaways. | Enhanced safety with small reaction volumes and superior heat transfer. flinders.edu.au |
| Scalability | Often problematic, requiring re-optimization of conditions for larger scales. | Simpler scale-up by running the system for longer durations. |
| Control | Less precise control over temperature, mixing, and reaction time. | Precise, computerized control over all reaction parameters. flinders.edu.au |
| Efficiency | May involve multiple, time-consuming work-up and purification steps. | Potential for in-line purification and multi-step sequences, reducing manual handling. syrris.jp |
Furthermore, coupling flow reactors with automated synthesis platforms can accelerate the discovery of new derivatives. nih.govchemspeed.com These systems allow for high-throughput screening of reaction conditions and the rapid generation of compound libraries. By systematically varying starting materials and reagents, an automated platform could quickly synthesize a diverse array of analogues of 3,3-Dimethoxyazetidine hydrochloride, which would be invaluable for structure-activity relationship (SAR) studies in drug discovery. synplechem.com
Exploration of Novel Reactivity Patterns under Non-Conventional Conditions (e.g., electrochemistry, photochemistry)
Non-conventional activation methods like electrochemistry and photochemistry are powerful tools for accessing chemical transformations that are difficult or impossible to achieve under thermal conditions. These techniques can generate highly reactive intermediates, opening up new avenues for molecular functionalization.
Photochemistry: The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing the azetidine (B1206935) core. nih.govresearchgate.net Recent advances have demonstrated that visible-light photocatalysis can make this reaction more efficient and selective. rsc.orgnih.govsciencedaily.com Future research could explore the photochemical functionalization of the this compound scaffold itself, potentially enabling C-H activation or other transformations at positions that are unreactive under normal conditions. Both batch and flow photochemical methods have been developed for preparing alkyl azetidines. acs.orgenamine.net
Electrochemistry: Electrosynthesis offers a green and versatile alternative to traditional redox chemistry, often avoiding the need for stoichiometric chemical oxidants or reductants. Recently, an electrocatalytic method was developed for the intramolecular hydroamination of allylic sulfonamides to produce azetidines. acs.org This approach relies on the controlled generation of a carbocationic intermediate. Applying electrochemical methods to this compound or its precursors could unlock novel reactivity, such as oxidative or reductive ring-opening reactions or couplings with other molecules, providing access to entirely new chemical entities. rsc.org
| Activation Method | Principle | Potential Application for Azetidines |
| Photochemistry | Use of light to excite molecules to higher energy states, enabling unique reactions. | Direct synthesis via aza Paternò–Büchi cycloadditions; C-H functionalization of the pre-formed ring. rsc.orgnih.gov |
| Electrochemistry | Use of electric current to drive redox reactions. | Synthesis via intramolecular cyclizations; novel ring-opening or coupling reactions. acs.org |
Development of Sustainable and Green Chemistry Approaches for its Synthesis
The pharmaceutical and chemical industries are increasingly focused on developing environmentally benign synthetic processes. nih.gov Green chemistry principles, such as maximizing atom economy, using safer solvents, and minimizing waste, are crucial for sustainable development. researchgate.net The synthesis of N-heterocycles, including azetidines, is an active area for the application of these principles. rsc.orgmdpi.com
Future efforts to synthesize this compound should focus on greener alternatives. This could involve:
Solvent Replacement: Replacing traditional volatile organic compounds (VOCs) with greener solvents like water, bio-based solvents (e.g., eucalyptol), or polyethylene (B3416737) glycol (PEG). mdpi.com
Catalysis: Employing recyclable heterogeneous catalysts to simplify purification and reduce waste. nih.gov
Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the starting materials into the final product. mdpi.com
Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reactions, often under solvent-free conditions, which can lead to higher yields and shorter reaction times. nih.govresearchgate.net
By redesigning the synthesis with these principles, the environmental impact, or process mass intensity (PMI), can be significantly reduced, making the production of this compound more cost-effective and sustainable.
Advanced Materials Science Applications as a Molecular Building Block (e.g., polymers, frameworks)
The inherent ring strain of the azetidine nucleus makes it an attractive monomer for ring-opening polymerization (ROP). researchgate.net Cationic ring-opening polymerization (CROP) of azetidine and its derivatives yields polyamines, such as branched poly(propylenimine), which have applications in areas like CO2 capture and the development of antimicrobial coatings. rsc.orgacs.orgutwente.nlrsc.org
The unique 3,3-dimethoxy substitution on the azetidine ring could be leveraged to create novel polymers with distinct properties. The methoxy (B1213986) groups might enhance solubility in certain solvents or alter the thermal and mechanical properties of the resulting polymer. Research in this area would involve studying the polymerization kinetics of this compound and characterizing the properties of the resulting macromolecules. researchgate.net
| Monomer | Polymerization Method | Resulting Polymer | Potential Applications |
| Azetidine | Cationic Ring-Opening Polymerization (CROP) | Hyperbranched Poly(trimethylenimine) | CO2 adsorption, chelation, non-viral gene transfection. utwente.nl |
| N-Alkylazetidines | Cationic Ring-Opening Polymerization (CROP) | Linear or Branched Polyamines | Functional coatings, materials templating. researchgate.net |
| 3,3-Dimethoxyazetidine | (Hypothetical) CROP | Polyamine with gem-dimethoxy side groups | Polymers with modified solubility, thermal stability, or chelating properties. |
Furthermore, this compound could serve as a unique building block or ligand for the construction of advanced materials like metal-organic frameworks (MOFs) or coordination polymers. The nitrogen atom can coordinate to metal centers, while the dimethoxy groups could influence the framework's porosity and functionality. The introduction of the strained azetidine ring has also been explored as a strategy to increase the density of energetic materials. nih.gov
Interdisciplinary Research with Computational Chemistry for Predictive Synthesis and Reactivity
Computational chemistry has become an indispensable partner in modern chemical research, allowing scientists to predict molecular properties and reaction outcomes before conducting experiments. cuny.edu For complex scaffolds like azetidines, where synthesis can be challenging, computational modeling offers a path to accelerate discovery. mit.edubioquicknews.com
Future research on this compound would greatly benefit from an interdisciplinary approach that combines experimental work with computational modeling. Key areas of application include:
Reaction Prediction: Using quantum mechanics (e.g., Density Functional Theory, DFT) to model reaction pathways and transition states. This can help predict whether a proposed synthetic route is feasible and identify the optimal conditions for novel photochemical or electrochemical reactions. sciencedaily.commit.edu
Property Prediction: Calculating key physicochemical properties such as solubility, stability, and electronic structure to guide its application in materials science or medicinal chemistry.
Mechanism Elucidation: Investigating the detailed mechanisms of its formation and subsequent reactions to gain a deeper understanding of its chemical behavior.
Recent studies have successfully used computational models to predict which combinations of alkenes and oximes will react to form azetidines under photocatalytic conditions, demonstrating the power of this predictive approach. mit.edubioquicknews.com Applying similar models to this compound could rapidly screen for new reactivity patterns and guide the rational design of novel derivatives and materials.
Q & A
(Basic) How can researchers optimize the synthesis of 3,3-Dimethoxyazetidine hydrochloride to minimize dimerization byproducts?
Methodological Answer:
Synthetic protocols should focus on controlling reaction parameters such as temperature, solvent polarity, and stoichiometric ratios to suppress undesired dimerization. For example, nucleophilic substitution reactions under inert atmospheres (e.g., nitrogen) and low-temperature conditions (0–5°C) can reduce side reactions. Intermediate purification via column chromatography or recrystallization with solvents like ethanol/water mixtures may improve purity . Monitoring reaction progress using TLC or HPLC is critical to identify and isolate impurities early.
(Basic) What analytical techniques are recommended for verifying the purity and structural integrity of this compound?
Methodological Answer:
- HPLC with UV detection : Use C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity (>98%) and detect trace impurities .
- NMR spectroscopy : Confirm structural integrity via - and -NMR, focusing on characteristic peaks for the azetidine ring (δ 3.3–3.7 ppm for methoxy groups) and hydrochloride counterion (broad singlet near δ 10–12 ppm).
- Mass spectrometry (ESI-MS) : Validate molecular weight ([M+H] or [M-Cl]) and fragmentation patterns .
(Advanced) How can stability-indicating methods be designed to assess the degradation kinetics of this compound under varying pH and temperature?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and thermal (40–60°C) conditions.
- HPTLC or UPLC-MS : Monitor degradation products and quantify parent compound loss. For example, HPTLC plates (silica gel 60 F) with a mobile phase of chloroform:methanol:ammonia (8:2:0.1) can separate degradation intermediates .
- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (e.g., 25°C/60% RH) .
(Advanced) What strategies resolve discrepancies in reported solubility data for this compound across different solvent systems?
Methodological Answer:
- Standardized solubility assays : Conduct equilibrium solubility studies in buffered solutions (pH 1.2–7.4) and organic solvents (DMSO, ethanol) at controlled temperatures (25°C ± 0.5°C).
- Sonication and centrifugation : Ensure saturation by agitating suspensions for 24 hours, followed by filtration (0.22 µm membrane) and quantification via UV-Vis spectroscopy (λ = 220–280 nm) .
- Data normalization : Account for batch-to-batch variability in crystallinity (e.g., amorphous vs. crystalline forms) using XRPD analysis .
(Safety) What are critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (N95) if airborne particulates are generated.
- Ventilation : Conduct experiments in fume hoods with ≥100 ft/min face velocity to prevent inhalation exposure.
- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
(Toxicology) How can researchers evaluate the mutagenic or carcinogenic risks of this compound?
Methodological Answer:
- Ames test : Use Salmonella typhimurium strains (TA98, TA100) with and without metabolic activation (S9 liver homogenate) to assess mutagenicity.
- In vitro micronucleus assay : Evaluate chromosomal damage in mammalian cell lines (e.g., CHO-K1).
- Regulatory alignment : Cross-reference with Proposition 65 (California) and IARC classifications for structural analogs like 3,3'-dimethoxybenzidine derivatives, which are suspected carcinogens .
(Advanced) How can computational methods elucidate the reaction mechanisms of this compound in nucleophilic substitutions?
Methodological Answer:
- DFT calculations : Optimize transition states and intermediates at the B3LYP/6-31G** level to map energy profiles for ring-opening or substitution reactions.
- Solvent modeling : Use COSMO-RS to predict solvent effects on reaction rates in polar aprotic media (e.g., DMF, THF).
- Kinetic isotope effects (KIE) : Compare vs. substitution rates to validate computational predictions .
(Regulatory) What regulatory considerations apply to the use of this compound in pharmaceutical research?
Methodological Answer:
- REACH compliance : Ensure registration under EU regulations if quantities exceed 1 ton/year.
- TSCA status : Verify exemption under the U.S. Toxic Substances Control Act for research-use-only quantities.
- Proposition 65 : Label products if potential carcinogenic impurities (e.g., benzidine analogs) exceed Safe Harbor Levels (SHLs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
